molecular formula C15H14N4OS B284777 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone

Cat. No.: B284777
M. Wt: 298.4 g/mol
InChI Key: PCJDGLWWXGZPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research. This compound is a member of the triazolopyrimidine family and has shown potential in various fields of research.

Mechanism of Action

The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth or replication of cancer cells, viruses, or inflammatory cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in animal models. Additionally, it has been shown to inhibit the replication of certain viruses, such as influenza virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone in lab experiments is its potential as a multi-targeted agent. It has shown potential in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting viral replication. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer, inflammation, and viral infections. Another direction is to optimize its use in lab experiments, such as identifying the optimal concentration and duration of treatment. Additionally, it could be studied for its potential in combination with other drugs or therapies to enhance its effectiveness. Finally, its potential as a drug candidate could be further explored, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone involves the reaction of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol with 1-(2-bromoethyl)benzene. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone has shown potential in various fields of scientific research. It has been studied for its anticancer properties, and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C15H14N4OS/c1-10-8-11(2)19-14(16-10)17-18-15(19)21-9-13(20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

PCJDGLWWXGZPPM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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